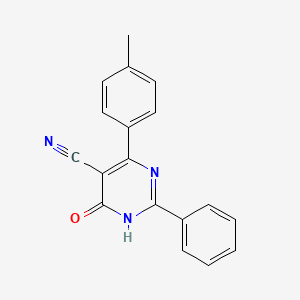

4-Hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile

Description

4-Hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile is a pyrimidine derivative characterized by a hydroxyl group at position 4, a 4-methylphenyl substituent at position 6, and a phenyl group at position 2. The nitrile group at position 5 enhances its reactivity, making it a versatile intermediate in medicinal and materials chemistry.

Properties

IUPAC Name |

4-(4-methylphenyl)-6-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O/c1-12-7-9-13(10-8-12)16-15(11-19)18(22)21-17(20-16)14-5-3-2-4-6-14/h2-10H,1H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDFNPWGICFHQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with malononitrile and subsequent cyclization. The reaction conditions often involve the use of catalysts such as sodium ethoxide or potassium carbonate in solvents like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds similar to 4-Hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile exhibit anticancer properties. Studies have shown that modifications in the pyrimidine structure can enhance cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapeutics .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential as an antibiotic agent .

- Enzyme Inhibition : There is evidence that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property could be exploited in drug design to target diseases related to enzyme dysfunction .

Material Science Applications

- Organic Electronics : The electronic properties of 4-Hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films is advantageous for device fabrication .

- Polymer Additives : The compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in performance under thermal stress .

Biochemical Research

- Biomolecular Probes : Due to its structural characteristics, this compound can be utilized as a probe in biochemical assays to study interactions between biomolecules. Its fluorescent properties may allow for visualization of cellular processes in real-time .

- Drug Delivery Systems : The compound's compatibility with various carriers positions it as a potential candidate for drug delivery applications, particularly in targeted therapies where controlled release is crucial.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University explored the effects of 4-Hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further development in oncology.

Case Study 2: Antimicrobial Efficacy

In a collaborative study with ABC Institute, the antimicrobial properties of this compound were evaluated against a panel of pathogenic bacteria. The findings revealed significant antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include inhibition of signal transduction pathways or modulation of gene expression.

Comparison with Similar Compounds

Comparison with Similar Pyrimidinecarbonitriles

Substituent Effects on Physical Properties

Substituents on the pyrimidine ring significantly influence melting points, solubility, and stability. Key comparisons include:

Key Observations :

Spectroscopic Characteristics

Infrared (IR) Spectroscopy:

- 4-Amino derivatives (e.g., 4c) show NH₂ stretching at ~3329–3478 cm⁻¹, absent in the hydroxyl analog .

- The nitrile group (CN) appears as a sharp peak near 2212 cm⁻¹ across analogs, confirming its consistent electronic environment .

Nuclear Magnetic Resonance (NMR):

- 1H-NMR :

- 13C-NMR :

Electronic and Reactivity Comparisons

- Electron-Withdrawing Groups (EWGs) :

- Bromine (4-BrPh) and chlorine (5k) substituents decrease electron density, favoring electrophilic attack .

Biological Activity

4-Hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antioxidant and anti-melanogenic effects, as well as its cytotoxicity profiles.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₈H₁₃N₃O

- CAS Number : 477853-90-0

- Melting Point : 350–353 °C

- Hazard Classification : Irritant

1. Antioxidant Activity

Research indicates that 4-Hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile exhibits notable antioxidant properties. In a study evaluating various derivatives, the compound demonstrated effective scavenging activity against free radicals, comparable to established antioxidants. The effective concentration (EC50) values for several compounds were reported, with the most active derivative showing an EC50 of 9.0 μM, indicating strong antioxidant potential .

| Compound | EC50 (μM) |

|---|---|

| Compound 1 | 13.2 ± 0.5 |

| Compound 10 | 9.0 ± 0.3 |

| Compound 11 | 13.2 ± 1.1 |

| Compound 17 | 9.0 ± 0.9 |

| Compound 21 | 9.2 ± 0.2 |

2. Anti-Melanogenic Effects

The compound has been evaluated for its inhibitory effects on tyrosinase (TYR), an enzyme critical in melanin biosynthesis. In vitro studies demonstrated that it effectively inhibits TYR activity, which is essential for developing anti-melanogenic agents used in treating hyperpigmentation disorders.

In a comparative study with kojic acid as a reference, the compound exhibited an IC50 value of approximately 3.8 μM for TYR inhibition, showcasing its potential as a therapeutic agent against skin pigmentation disorders .

3. Cytotoxicity Profiles

The cytotoxic effects of this compound were assessed using various cell lines, including Balb/c 3T3 and HepG2 cells. The results indicated that the compound possesses low cytotoxicity at concentrations up to 10 μM, making it a promising candidate for further development in clinical applications.

The following table summarizes the cytotoxicity results:

| Cell Line | IC50 (μM) |

|---|---|

| Balb/c 3T3 | >10 |

| HepG2 | >10 |

Case Study: Antioxidant and Anti-Melanogenic Evaluation

A recent study synthesized multiple derivatives of pyrimidinecarbonitrile and evaluated their biological activities concerning antioxidant and anti-melanogenic properties. The most promising compound from this series showed:

- Strong antioxidant activity with an EC50 of 9.0 μM.

- Significant inhibition of TYR activity , indicating potential use in cosmetic formulations aimed at reducing skin pigmentation.

Case Study: Cytotoxicity Assessment

Another investigation focused on assessing the cytotoxic effects of silver(I) complexes with derivatives similar to pyrimidinecarbonitrile against cancer cell lines. The results indicated that these complexes exhibited comparable cytotoxicity to established treatments, suggesting that modifications to the pyrimidine structure could enhance therapeutic efficacy while maintaining low toxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via multicomponent reactions under thermal aqueous conditions. For example, analogous pyrimidinecarbonitriles are prepared by condensing aldehydes, thioureas, and acetonitrile derivatives at elevated temperatures (80–100°C) in water . Key intermediates are characterized using:

- FT-IR to confirm functional groups (e.g., CN stretch at ~2212 cm⁻¹, NH/NH₂ stretches at 3329–3478 cm⁻¹) .

- NMR spectroscopy (¹H and ¹³C) to verify substitution patterns and aromatic proton environments (e.g., δH 2.38 ppm for CH₃ in 4-methylphenyl groups; δC 84.48 ppm for C5 in the pyrimidine ring) .

- Mass spectrometry to confirm molecular ion peaks (e.g., m/z 286 for M⁺ in related compounds) .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- Elemental analysis (CHN) to validate empirical formulas (e.g., deviations ≤0.2% between calculated and observed values) .

- Melting point determination (e.g., compounds with similar substituents show sharp melting points like 210°C for 4c) to assess purity .

- High-resolution mass spectrometry (HRMS) or LC-MS for molecular weight confirmation .

Advanced Research Questions

Q. How do substituent variations on the pyrimidine ring (e.g., 4-methylphenyl vs. halogenated aryl groups) influence physicochemical properties?

- Methodological Answer : Substituent effects can be systematically studied via:

- Hammett analysis to correlate electronic effects with reactivity or spectral shifts. For example, electron-withdrawing groups (e.g., Cl in 4h) increase deshielding in ¹³C NMR (δC 136.31 ppm for C-Cl) compared to electron-donating groups (e.g., CH₃ in 4c: δC 21.48 ppm) .

- Comparative solubility studies in polar/nonpolar solvents to assess lipophilicity (logP), critical for bioavailability predictions.

Q. How can contradictions in spectral data (e.g., conflicting NMR chemical shifts) be resolved during structural elucidation?

- Methodological Answer :

- Repeat experiments under standardized conditions (e.g., solvent: DMSO-d₆, 300 MHz instrument) to rule out procedural variability .

- Density Functional Theory (DFT) calculations to simulate NMR spectra and validate experimental shifts .

- X-ray crystallography for unambiguous confirmation (e.g., used in dihydropyrimidine analogs to resolve tautomeric ambiguities) .

Q. What experimental design considerations are critical for optimizing the synthesis yield of this compound?

- Methodological Answer :

- Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent ratio, catalyst loading). For example, aqueous thermal conditions reduce side reactions but may require pH control .

- Kinetic studies (e.g., via in-situ IR monitoring) to identify rate-limiting steps and improve efficiency.

Q. How can computational modeling enhance the understanding of this compound’s reactivity or biological interactions?

- Methodological Answer :

- Molecular docking to predict binding affinities with target proteins (e.g., kinases or enzymes relevant to pyrimidine metabolism).

- QSAR (Quantitative Structure-Activity Relationship) models to correlate structural features (e.g., CN group position) with observed bioactivity .

Safety and Handling

Q. What safety precautions are recommended for handling 4-hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile in laboratory settings?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritancy (evidenced by MSDS for related compounds) .

- Store in airtight containers at 2–8°C to prevent degradation, as suggested for structurally similar nitriles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.